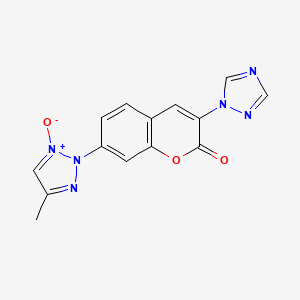![molecular formula C8H10N4 B8045096 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8045096.png)
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Synthesis : 3,8-Dichloro-[1,2,4] triazolo[4,3-a] pyrazine serves as a key intermediate in the synthesis of many small molecule anticancer drugs (Zhang et al., 2019).
Synthesis of Fused 3-Aminotriazoles : A methodology has been developed for synthesizing 3-amino-[1,2,4]triazolo[4,3-a]pyrazines, which is important for creating compounds with potential therapeutic applications (Comas et al., 2009).
Novel Synthetic Scaffolds : 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized, enabling access to new synthetic scaffolds through Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).
Biological Activity Studies : Compounds like 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine have shown inhibitory effects on cell growth in culture, suggesting potential biological activity (Schneller et al., 1984).
Anticonvulsant Activity : 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have been synthesized and tested for anticonvulsant activity, showing potent effects against seizures in rats (Kelley et al., 1995).
PDE2 Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been developed as potent PDE2/PDE10 inhibitors with drug-like properties, showing potential for central nervous system disorders (Rombouts et al., 2015).
Renin Inhibitory Activity : 1,2,4-Triazolo[4,3-a]pyrazine derivatives have shown human renin inhibitory activity, suggesting their potential use in treating hypertension (Roberts et al., 1990).
Anti-Cancer Studies : Derivatives of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine have been synthesized and tested for anti-cancer properties, showing promise in inhibiting the growth of human colon cancer cell lines (Raveesha et al., 2020).
properties
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAARBKIUIFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one](/img/structure/B8045015.png)


![Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045031.png)
![Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045033.png)








